N-[(1R,2S)-2-cyclohexylcyclopropyl]-3-hydroxyoxolane-3-carboxamide
Description
N-[(1R,2S)-2-cyclohexylcyclopropyl]-3-hydroxyoxolane-3-carboxamide is a complex organic compound characterized by its unique structural features, including a cyclohexyl group attached to a cyclopropyl ring, and a hydroxyoxolane moiety
Properties
IUPAC Name |
N-[(1R,2S)-2-cyclohexylcyclopropyl]-3-hydroxyoxolane-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c16-13(14(17)6-7-18-9-14)15-12-8-11(12)10-4-2-1-3-5-10/h10-12,17H,1-9H2,(H,15,16)/t11-,12+,14?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUASSMCQLVIBLO-KTYPHDMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2CC2NC(=O)C3(CCOC3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)[C@@H]2C[C@H]2NC(=O)C3(CCOC3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1R,2S)-2-cyclohexylcyclopropyl]-3-hydroxyoxolane-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Cyclopropyl Intermediate: The cyclopropyl ring can be synthesized through a Simmons-Smith reaction, where a cyclohexyl-substituted alkene reacts with diiodomethane and a zinc-copper couple.
Oxolane Ring Formation: The oxolane ring is formed via a ring-closing metathesis reaction, using a suitable diene precursor and a ruthenium-based catalyst.
Hydroxylation: Introduction of the hydroxyl group can be achieved through a Sharpless asymmetric dihydroxylation, using osmium tetroxide and a chiral ligand.
Amidation: The final step involves the formation of the carboxamide group through a reaction with an appropriate amine under mild conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may involve optimization of the above steps to enhance yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the employment of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
N-[(1R,2S)-2-cyclohexylcyclopropyl]-3-hydroxyoxolane-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents like PCC (pyridinium chlorochromate) or Dess-Martin periodinane.
Reduction: The carboxamide group can be reduced to an amine using lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like tosyl chloride (TsCl) followed by nucleophiles.
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane, or Jones reagent.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: TsCl, followed by nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN).
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(1R,2S)-2-cyclohexylcyclopropyl]-3-hydroxyoxolane-3-carboxamide has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(1R,2S)-2-cyclohexylcyclopropyl]-3-hydroxyoxolane-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes, potentially inhibiting their activity or modulating their function. The cyclopropyl and oxolane rings contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-[(1R,2S)-2-cyclohexylcyclopropyl]-3-hydroxyoxolane-3-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide.
N-[(1R,2S)-2-cyclohexylcyclopropyl]-3-hydroxyoxolane-3-thioamide: Contains a thioamide group instead of a carboxamide.
Uniqueness
N-[(1R,2S)-2-cyclohexylcyclopropyl]-3-hydroxyoxolane-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its chiral centers also contribute to its specificity in interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
